molecular formula C7H5BrN4O3 B1609816 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine CAS No. 193614-80-1

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine

Cat. No.: B1609816
CAS No.: 193614-80-1
M. Wt: 273.04 g/mol
InChI Key: MNPYUWJIERDNCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazine derivative

Chemical Reactions Analysis

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving radical reactions and transition metal catalysis. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:

  • 8-Bromo-6-nitroimidazo[1,2-a]pyridine
  • Pyrrolo[1,2-a]pyrazines

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of bromine, methoxy, and nitro groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O3/c1-15-7-6-9-2-5(12(13)14)11(6)3-4(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYUWJIERDNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442858
Record name 6-BROMO-8-METHOXY-3-NITROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193614-80-1
Record name 6-BROMO-8-METHOXY-3-NITROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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